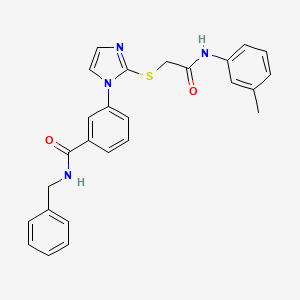

N-benzyl-3-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-benzyl-3-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2S/c1-19-7-5-11-22(15-19)29-24(31)18-33-26-27-13-14-30(26)23-12-6-10-21(16-23)25(32)28-17-20-8-3-2-4-9-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLOFSXOOHKLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-3-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Molecular Formula: C26H24N4O2S

Molecular Weight: 456.6 g/mol

CAS Number: 1115555-34-4

| Property | Value |

|---|---|

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity through competitive or non-competitive binding to active sites, thereby modulating various cellular pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, particularly its effects on different cancer cell lines. For instance, molecular docking studies have indicated that it interacts with key targets involved in cancer proliferation, such as the epidermal growth factor receptor (EGFR).

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of related compounds, N-benzyl derivatives demonstrated significant cytotoxic effects against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay. The results indicated that these compounds could inhibit cell viability effectively, with IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary results suggest that it exhibits efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

Summary of Antimicrobial Studies

A series of tests conducted on bacterial strains revealed that the compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the benzamide core or thioether linkage can significantly alter its potency and selectivity towards biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Core Benzamide Modifications

- Target Compound: The benzamide core is substituted at the 3-position with a thioether-linked imidazole and at the N-position with a benzyl group. The acetamide side chain includes an m-tolylamino group.

- Compound W1 () : 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide features a benzimidazole (vs. imidazole) and a 2,4-dinitrophenyl group, enhancing electron-withdrawing properties .

- Compound 4 () : 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)benzamide replaces the thioether with a direct benzimidazole linkage and incorporates a methylisoxazole group, altering solubility and receptor interactions .

Functional Group Variations

Key Observations :

- Thioether formation via nucleophilic substitution is common in analogues (e.g., W1, target compound) .

- Carboxylic acid coupling (e.g., Compound 22) offers modularity for varying aryl groups .

Antimicrobial and Anticancer Activity

- W1 (): Exhibits notable antimicrobial activity due to the electron-deficient dinitrophenyl group, which may disrupt microbial membranes .

- Compound 4 () : IR and NMR data suggest stable hydrogen bonding (3280 cm⁻¹ NHCO stretch), which may enhance binding to biological targets .

Physicochemical Properties

Comparative Data Table

Q & A

Basic: What are the common synthetic routes for preparing N-benzyl-3-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the imidazole-thioether core via base-promoted coupling of 2-mercaptoimidazole derivatives with α-ketoamides. For example, reacting m-tolylamino-substituted α-ketoethylthiol with 1H-imidazole under reflux in polar aprotic solvents (e.g., DMF) .

- Step 2 : Benzamide coupling using benzylamine and activated carboxylic acid derivatives (e.g., acyl chlorides) under Schotten-Baumann conditions .

- Key Considerations : Use of protecting groups (e.g., Boc for amines) to prevent side reactions and optimize yields. Reaction progress should be monitored via TLC or HPLC .

Advanced: How can regioselective challenges in imidazole substitution be addressed during synthesis?

Regioselectivity in imidazole functionalization is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., acyl) direct substitution to the N-1 position, while electron-donating groups favor N-3. Computational studies (e.g., DFT) can predict frontier orbital contributions to guide reagent selection .

- Catalytic Control : Transition-metal catalysts (e.g., Pd or Cu) enable selective C–H activation. For example, copper(I)-mediated coupling improves selectivity for thioether formation at the 2-position of imidazole .

- Experimental Validation : X-ray crystallography (CCDC data) confirms regiochemical outcomes .

Basic: What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : - and -NMR to verify benzamide, imidazole, and thioether linkages. Aromatic protons in the m-tolyl group appear as a singlet (~6.7–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced: How do solvent and temperature affect the stability of the thioether linkage in this compound?

- Thermal Stability : Thioethers are prone to oxidation under high temperatures (>100°C). Stability studies in DMSO or DMF show decomposition above 80°C, necessitating low-temperature storage (-20°C) .

- Solvent Effects : Protic solvents (e.g., methanol) accelerate hydrolysis of the 2-oxoethyl group. Use anhydrous dichloromethane or THF for long-term stability .

Basic: What biological activities are associated with this compound’s structural motifs?

- Imidazole-Thioether Core : Known for antimicrobial and anti-inflammatory properties via inhibition of cyclooxygenase (COX) and bacterial efflux pumps .

- Benzamide Backbone : Enhances bioavailability and targets kinase enzymes (e.g., EGFR) in cancer studies .

- m-Tolylamino Group : Modulates lipophilicity and receptor binding affinity, as seen in analogous benzimidazole derivatives .

Advanced: How can conflicting bioactivity data (e.g., variable IC50_{50}50 values) be resolved?

- Assay Conditions : Variations in pH, serum protein binding, or reducing agents (e.g., DTT) may alter activity. For example, thioether oxidation in PBS buffers reduces potency .

- Cellular Context : Differences in cell permeability (logP ~2.5–3.5) or efflux pump expression (e.g., P-gp) across cell lines affect observed IC .

- Control Experiments : Include reference compounds (e.g., omeprazole for anti-inflammatory assays) and validate via dose-response curves .

Basic: What computational methods predict the compound’s reactivity or binding modes?

- DFT Calculations : B3LYP/SDD models optimize geometries and predict electrophilic sites (e.g., sulfur in thioether) for nucleophilic attack .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 or bacterial DNA gyrase, highlighting key hydrogen bonds with the benzamide carbonyl .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

- Modular Substitutions :

- Imidazole : Replace sulfur with selenium to enhance redox activity .

- Benzyl Group : Introduce electron-withdrawing substituents (e.g., -NO) to improve metabolic stability .

- Bioisosterism : Replace the m-tolylamino group with pyridyl analogs to reduce cytotoxicity while maintaining target affinity .

Basic: What are the key challenges in scaling up the synthesis for preclinical studies?

- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (methanol/water) or flash chromatography .

- Yield Optimization : Catalytic methods (e.g., microwave-assisted synthesis) reduce reaction times from hours to minutes .

Advanced: How can conflicting crystallographic data (e.g., bond angles) be interpreted?

- Crystallographic Artifacts : Discrepancies in C–C–C bond angles (e.g., 105.4° vs. 112.6°) may arise from packing forces or solvent inclusion. Compare multiple datasets (CCDC entries) .

- Theoretical Validation : Overlay DFT-optimized structures with experimental data to identify steric or electronic distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.